N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide
説明
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide exerts its effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic dopaminergic system. This system plays a crucial role in reward processing and motivation, and its dysregulation has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, this compound can modulate the activity of this system and potentially alleviate the symptoms of these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. It has also been shown to improve cognitive function and reduce depressive-like behaviors in rodent models. These effects are thought to be mediated by the modulation of the mesolimbic dopaminergic system.
実験室実験の利点と制限
One of the primary advantages of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide is its selectivity for the dopamine D3 receptor. This allows for more precise modulation of the mesolimbic dopaminergic system and potentially reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide. One area of interest is its potential as a therapeutic agent for neuropsychiatric disorders, such as addiction, depression, and schizophrenia. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a research tool for studying the mesolimbic dopaminergic system. This compound could be used to investigate the role of the D3 receptor in reward processing and motivation and potentially identify novel therapeutic targets for neuropsychiatric disorders.
科学的研究の応用
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
特性
IUPAC Name |
N'-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N-methyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-18-15(22)16(23)19-6-7-20-8-10-21(11-9-20)12-13-2-4-14(17)5-3-13/h2-5H,6-12H2,1H3,(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXOEFQEAMAUFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。